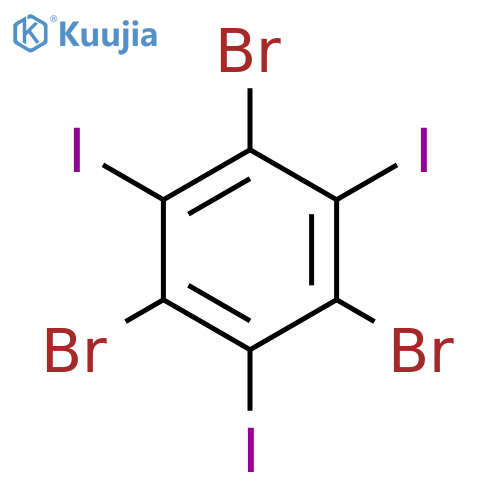

Cas no 151721-78-7 (1,3,5-Tribromo-2,4,6-triiodobenzene)

151721-78-7 structure

商品名:1,3,5-Tribromo-2,4,6-triiodobenzene

1,3,5-Tribromo-2,4,6-triiodobenzene 化学的及び物理的性質

名前と識別子

-

- 1,3,5-tribromo-2,4,6-triiodobenzene

- 151721-78-7

- SCHEMBL5244980

- G65690

- 1,3,5-tribromo-2,4,6-triiodo-benzene

- CS-0170514

- MFCD00182449

- 1,3,5-Tribromo-2,4,6-triiodobenzene

-

- インチ: InChI=1S/C6Br3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11

- InChIKey: PHXNXSOHPKDBSW-UHFFFAOYSA-N

- ほほえんだ: C1(=C(C(=C(C(=C1I)Br)I)Br)I)Br

計算された属性

- せいみつぶんしりょう: 691.4664g/mol

- どういたいしつりょう: 689.4684g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 5.9

1,3,5-Tribromo-2,4,6-triiodobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241154-100mg |

1,3,5-Tribromo-2,4,6-triiodobenzene |

151721-78-7 | 98% | 100mg |

¥725 | 2023-04-15 | |

| 1PlusChem | 1P024HY5-1g |

1,3,5-Tribromo-2,4,6-triiodobenzene |

151721-78-7 | 95% | 1g |

$249.00 | 2023-12-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241154-250mg |

1,3,5-Tribromo-2,4,6-triiodobenzene |

151721-78-7 | 98% | 250mg |

¥925.00 | 2023-11-21 | |

| 1PlusChem | 1P024HY5-100mg |

1,3,5-Tribromo-2,4,6-triiodobenzene |

151721-78-7 | 95% | 100mg |

$55.00 | 2023-12-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241154-1g |

1,3,5-Tribromo-2,4,6-triiodobenzene |

151721-78-7 | 98% | 1g |

¥2497.00 | 2023-11-21 | |

| 1PlusChem | 1P024HY5-250mg |

1,3,5-Tribromo-2,4,6-triiodobenzene |

151721-78-7 | 95% | 250mg |

$93.00 | 2023-12-21 | |

| 1PlusChem | 1P024HY5-5g |

1,3,5-Tribromo-2,4,6-triiodobenzene |

151721-78-7 | 95% | 5g |

$899.00 | 2023-12-21 |

1,3,5-Tribromo-2,4,6-triiodobenzene 関連文献

-

Sajjad Husain Mir,Yuichi Takasaki,Emile R. Engel,Satoshi Takamizawa RSC Adv. 2018 8 21933

-

C. Malla Reddy,Srinivas Basavoju,Gautam R. Desiraju Chem. Commun. 2005 2439

-

Yasuhiro Miyamoto,Satoshi Takamizawa Dalton Trans. 2015 44 5688

151721-78-7 (1,3,5-Tribromo-2,4,6-triiodobenzene) 関連製品

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量